ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate
Description
Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate (CAS: 246.27, molecular formula: C₁₃H₁₄N₂O₃) is a quinoxaline derivative featuring a bicyclic aromatic core with two nitrogen atoms at positions 1 and 2. Key structural attributes include:
- 6,7-Dimethyl substituents: Electron-donating alkyl groups that enhance lipophilicity and steric bulk.
- 3-Oxo group: A ketone functionality at position 3, enabling hydrogen-bond acceptor interactions.
This compound is part of the quinoxaline family, known for diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
IUPAC Name |
ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-4-18-13(17)11-12(16)15-10-6-8(3)7(2)5-9(10)14-11/h5-6H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXWMOZSJPTQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303892 | |
| Record name | Ethyl 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219-05-2 | |
| Record name | NSC163293 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Pathways
The synthesis of ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate hinges on the strategic selection of starting materials. The quinoxaline scaffold is typically constructed via condensation reactions between 1,2-diamines and α-keto esters or dicarbonyl compounds . For this compound, 2,3-diaminotoluene (a dimethyl-substituted benzene-1,2-diamine) serves as the diamine precursor, while diethyl oxalate acts as the carbonyl source .
The reaction proceeds through a cyclocondensation mechanism:
-
Nucleophilic attack : The amino groups of 2,3-diaminotoluene attack the carbonyl carbons of diethyl oxalate.
-
Cyclization : Intramolecular dehydration forms the quinoxaline ring.
-
Esterification : The ethyl ester group at position 2 is retained from diethyl oxalate.
This pathway is analogous to methods described for related quinoxaline derivatives, where substituents on the diamine directly influence the methyl groups at positions 6 and 7 of the final product .
Catalytic Systems and Reaction Mechanisms
Catalysts play a pivotal role in accelerating the cyclocondensation process. Research on analogous quinoxaline syntheses highlights the use of:
-
Acidic catalysts : Acetic acid or hydrochloric acid facilitate protonation of carbonyl groups, enhancing electrophilicity.
-
Metal catalysts : Zinc chloride or cerium(III) chloride improve reaction efficiency by coordinating with intermediates.
-
Solvent systems : Ethanol or toluene are commonly employed due to their ability to solubilize reactants while enabling reflux conditions .
For example, a study synthesizing 2-(4-bromo-2-hydroxyphenyl)quinoxaline utilized acetic acid and sodium acetate under reflux to achieve a 71% yield . Similar conditions are likely effective for this compound, with the dimethyl groups on the diamine precursor reducing steric hindrance and improving cyclization kinetics.
Optimization of Reaction Parameters
Yield and purity are highly dependent on temperature, time, and stoichiometry. Data from comparable syntheses reveal the following trends:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temperatures accelerate cyclization but risk decomposition. |
| Reaction Time | 4–12 hours | Prolonged durations improve completeness but may degrade products. |
| Molar Ratio (Diamine:Oxalate) | 1:1.2–1:1.5 | Excess oxalate ensures complete diamine consumption. |
In one protocol, refluxing 2,3-diaminotoluene and diethyl oxalate in ethanol at 90°C for 8 hours yielded the target compound with minimal byproducts . Post-reaction purification via recrystallization from ethanol or chromatography further enhances purity.
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing challenges such as heat management, solvent recovery, and cost efficiency. Industrial methods may employ:
-
Continuous flow reactors : These systems improve heat transfer and reduce reaction times compared to batch processes.
-
Green chemistry principles : Substituting ethanol with safer solvents (e.g., water under pressurized conditions) reduces environmental impact.
-
Catalyst recycling : Immobilized catalysts on silica or polymer supports enable reuse across multiple batches.
A notable example involves the synthesis of quinoxaline derivatives using microreactor technology , which achieved a 15% increase in yield compared to traditional batch methods .
Characterization and Quality Control
Confirming the identity and purity of this compound relies on spectroscopic and chromatographic techniques:
-
NMR Spectroscopy : NMR spectra exhibit distinct signals for the ethyl ester group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and aromatic protons (δ 6.8–8.2 ppm) .
-
IR Spectroscopy : Key absorption bands include C=O stretches (1720–1740 cm) and C=N vibrations (1620–1640 cm) .
-
HPLC : Reverse-phase chromatography with UV detection ensures >98% purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can yield reduced quinoxaline derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxalines .
Scientific Research Applications
Antibacterial Activity
Research indicates that several quinoxaline derivatives exhibit antibacterial properties. Et-DMQ has been studied for its effectiveness against various bacterial strains. The presence of dimethyl groups at positions 6 and 7 may influence its antibacterial efficacy, warranting further investigation through in vitro and in vivo studies.
Antifungal Activity
Similar to its antibacterial properties, Et-DMQ shows potential antifungal activity against various fungal pathogens. This aspect opens avenues for exploring its use as a therapeutic agent in treating fungal infections.
Antitumor Activity
Et-DMQ has been identified as a promising candidate in cancer research due to its ability to inhibit cell proliferation in different cancer cell lines. It may act by inhibiting specific kinases associated with cancer pathways, making it a subject of interest for developing anticancer therapies .
Synthetic Routes
The synthesis of Et-DMQ typically involves several chemical reactions that allow for the efficient production of this compound. The following table summarizes some synthetic methods:
| Method | Description | Yield |
|---|---|---|
| Acetylation | Reaction with acetic anhydride | High |
| Nitration | Introduction of nitro groups | Moderate |
| Reduction | Converting nitro to amino groups | High |
These synthetic pathways not only facilitate the production of Et-DMQ but also allow for modifications that can lead to derivatives with enhanced biological activities .
Case Study 1: Anticancer Properties
A study evaluated the anticancer properties of various quinoxaline derivatives, including Et-DMQ. The results indicated that compounds similar to Et-DMQ exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7. These findings suggest that modifications to the quinoxaline structure can yield potent anticancer agents .
Case Study 2: Dual EGFR and COX-2 Inhibition
Another investigation focused on novel quinoxaline derivatives as dual inhibitors of EGFR and COX-2 enzymes. This study highlighted the potential of compounds like Et-DMQ to serve as templates for developing anti-inflammatory and anticancer drugs through structural modifications that enhance their selectivity and efficacy .
Mechanism of Action
The mechanism of action of ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Variations
The table below compares ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate with analogous quinoxaline and isoquinoline derivatives:
Structural and Functional Insights
- Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups (target compound) enhance electron density on the quinoxaline ring, improving stability against electrophilic attack compared to chloro substituents (electron-withdrawing) in ethyl 6,7-dichloro derivatives . Methoxy groups () provide resonance-based electron donation, increasing solubility in polar solvents compared to methyl groups .
Ester vs. Carboxylic Acid/Carbonyl Chloride :
- The ethyl ester in the target compound offers superior lipophilicity for cellular uptake, whereas the carboxylic acid () is more polar and may form salts for enhanced bioavailability .
- The carbonyl chloride () is highly reactive, enabling facile conjugation with amines or alcohols in synthetic workflows .
- Oxo vs. Hydroxyl Group at Position 3: The 3-oxo group (target compound) acts as a hydrogen-bond acceptor, critical for molecular recognition in drug-receptor interactions. In contrast, the hydroxyl group () serves as both donor and acceptor, altering solubility and binding affinity .
Biological Activity
Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate is a member of the quinoxaline family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Molecular Characteristics:
- Molecular Formula: C13H14N2O3
- Molecular Weight: 246.27 g/mol
- CAS Number: 1219-05-2
- LogP: 1.7166
- PSA (Polar Surface Area): 72.05 Ų
These properties suggest a moderate hydrophobic character, which may influence its bioavailability and interaction with biological targets.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
-
Antimicrobial Activity:
- Studies have shown that quinoxaline derivatives possess significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The specific activity of this compound against these organisms has not been extensively documented but aligns with the general profile of quinoxaline compounds.
-
Anticancer Properties:
- Quinoxalines have been explored for their potential as anticancer agents. Research indicates that certain derivatives can induce apoptosis in cancer cells through various mechanisms, such as inhibition of specific enzymes or pathways involved in cell proliferation.
-
Enzyme Inhibition:
- The compound may act as an enzyme inhibitor, targeting specific pathways critical for disease progression. For instance, its structural features allow it to interact with enzymes involved in metabolic processes, potentially leading to therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various quinoxaline derivatives for their anticancer properties. This compound was included in the screening process and showed promising results in inhibiting the growth of specific cancer cell lines (e.g., HeLa and MCF7) at micromolar concentrations. The mechanism was attributed to the compound's ability to induce oxidative stress within the cells, leading to apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
-
Reactive Oxygen Species (ROS) Generation:
- The compound may enhance ROS production within cells, leading to oxidative damage and subsequent cell death.
-
Inhibition of Key Enzymes:
- By binding to active sites on enzymes involved in cellular metabolism or signaling pathways, the compound can disrupt normal cellular functions.
-
Interaction with DNA:
- Some studies suggest that quinoxalines can intercalate into DNA, affecting replication and transcription processes.
Q & A
Q. Key Variables :
| Parameter | Effect on Yield/Purity | Optimal Conditions |
|---|---|---|
| Solvent (AcOH vs. EtOH) | AcOH increases cyclization efficiency | AcOH, 110°C |
| Catalyst (H2SO4) | Accelerates imine formation | 2–5 mol% |
| Reaction Time | Prolonged heating reduces purity | 3–5 hours |
Methodological Insight : Purification via column chromatography (silica gel, hexane/EtOAc) resolves byproducts like unreacted diamine or ester hydrolysis products .
How is X-ray crystallography applied to resolve ambiguities in the molecular conformation of this compound?
Basic Research Focus
Single-crystal X-ray diffraction (SCXRD) is critical for confirming the quinoxaline core’s planarity and substituent orientation. Protocol :
Crystal Growth : Slow evaporation of saturated DCM/hexane solutions yields diffraction-quality crystals.
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
Refinement : SHELXL refines positional and thermal parameters, addressing disorders in the ethyl ester group .
Q. Common Pitfalls :
- Thermal motion artifacts : Anisotropic refinement of methyl groups reduces false-positive bond-length discrepancies.
- Hydrogen bonding : SHELXL’s DFIX command restraints ensure accurate O–H···N interactions (e.g., 2.8–3.0 Å) .
How can researchers address contradictions in spectroscopic vs. crystallographic data for quinoxaline derivatives?
Advanced Research Focus
Discrepancies between NMR (solution state) and SCXRD (solid state) often arise from dynamic effects or crystal packing. Resolution Strategies :
- Variable-temperature NMR : Identifies conformational flexibility (e.g., ring puckering in solution vs. planar solid-state structures) .
- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond angles to validate crystallographic models .
Case Study :
A 2020 study on 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline showed a 5° deviation in dihedral angles (NMR vs. XRD), attributed to thiophene rotation barriers in solution .
What computational methods optimize reaction pathways for synthesizing quinoxaline-based pharmacophores?
Advanced Research Focus
ICReDD’s integrated computational-experimental approach accelerates reaction design:
Reaction Path Search : Quantum mechanical (QM) methods (e.g., Gaussian 16) identify transition states for cyclocondensation.
Machine Learning : Trained on existing quinoxaline datasets to predict regioselectivity in nitro-group substitutions .
Q. Workflow :
- Input : Reactant SMILES strings → Output : Predicted activation energies and byproduct profiles.
- Validation : Microscale parallel synthesis in flow reactors confirms computational predictions .
How are this compound derivatives evaluated for biological activity?
Advanced Research Focus
Target Identification :
- Molecular Docking : AutoDock Vina screens against EGFR (PDB: 1M17) and COX-2 (PDB: 3NTY) to prioritize synthetic targets .
- SAR Analysis : Methyl groups at C6/C7 enhance hydrophobic binding to EGFR’s ATP pocket (ΔG = −9.2 kcal/mol vs. −7.8 for unmethylated analogs) .
Q. Experimental Validation :
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) .
- Cytotoxicity : MTT assays on HEK-293 cells (IC50 > 100 µg/mL confirms selectivity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
